![molecular formula C21H13ClF3N3S B2802801 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 861209-33-8](/img/structure/B2802801.png)
3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a trifluoromethyl group (-CF3), a chloro group (-Cl), a pyridinyl group, and a nitrile group (-CN). Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is of particular interest due to its unique physicochemical properties .
Aplicaciones Científicas De Investigación
Synthesis Approaches
The compound 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has been part of various synthesis studies. For instance, a study by Bradiaková et al. (2009) discussed the synthesis of 2-[3-(Trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, demonstrating a step-by-step approach involving the reaction of precursor compounds with phosphorus sulfide and subsequent reactions leading to derivatives with potential industrial and medicinal applications (Bradiaková et al., 2009). Similarly, a study by Moustafa & Girgis (2007) focused on the synthesis and crystal structure determination of related compounds, showcasing the intricacies of molecular structures through X-ray data and highlighting the importance of bond lengths, valency angles, and hydrogen bonding in understanding these molecules (Moustafa & Girgis, 2007).
Structural and Mechanistic Insights
Structural and mechanistic insights have been a significant part of the research. For instance, Liu et al. (2013) provided the crystal structure of a closely related compound and proposed a reaction mechanism, enhancing our understanding of the chemical behavior and structural dynamics of these molecules (Liu et al., 2013). The importance of crystal structure analysis in understanding the molecular configuration and interaction patterns was further highlighted by Mazina et al. (2005), who provided detailed insights into the structures of tricyclic heterocycles based on related compounds (Mazina et al., 2005).
Chemical Properties and Reactions
Chemical Reactivity and Derivative Synthesis
The chemical reactivity of similar compounds and the synthesis of derivatives have been extensively explored. A study by Abdelriheem et al. (2015) synthesized a range of derivatives from precursor compounds, providing valuable insights into the chemical behavior and potential applications of these molecules in various fields (Abdelriheem et al., 2015). Additionally, the synthesis and biological activities of enantiomeric derivatives were discussed by Gao et al. (2015), showcasing the potential of these compounds in medicinal chemistry and drug development (Gao et al., 2015).
Mecanismo De Acción
The mechanism of action would depend on the specific application of the compound. For instance, in pharmaceuticals, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Direcciones Futuras
Trifluoromethylpyridines have found extensive use in the agrochemical and pharmaceutical industries, and it’s expected that many novel applications will be discovered in the future . The development of new synthetic methods for adding trifluoromethyl groups to chemical compounds is an active area of research .
Propiedades
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N3S/c22-17-9-13(21(23,24)25)11-27-20(17)29-19-16(10-26)14-7-4-8-15(14)18(28-19)12-5-2-1-3-6-12/h1-3,5-6,9,11H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZSEJXFXCJRHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC(=C2C#N)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-4-(Dimethylamino)-N-[1-(2-methylpyrimidin-4-yl)ethyl]but-2-enamide](/img/structure/B2802719.png)
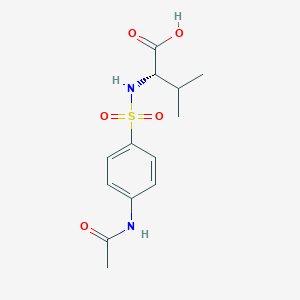

![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)
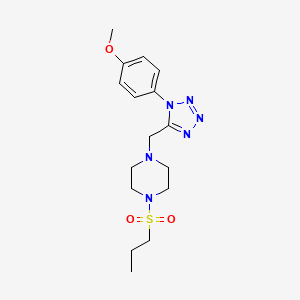
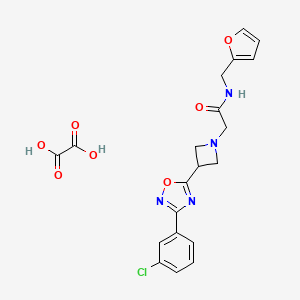
![2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2802730.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2802732.png)
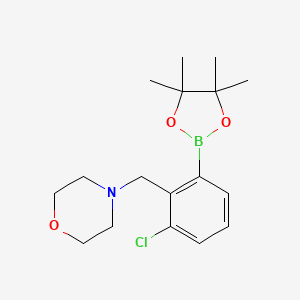
![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)
![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)
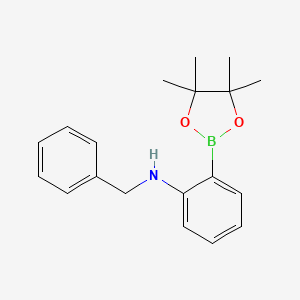
![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)
